An In-depth Technical Guide to Fmoc-Sta(3S,4S)-OH: Structure, Synthesis, and Application
An In-depth Technical Guide to Fmoc-Sta(3S,4S)-OH: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (Fmoc-Sta(3S,4S)-OH), a crucial building block in peptide synthesis, particularly for the development of protease inhibitors.
Core Structure and Chemical Properties
Fmoc-Sta(3S,4S)-OH is a derivative of the non-proteinogenic amino acid statine, characterized by a β-hydroxy γ-amino acid structure. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is labile to basic conditions, making it ideal for solid-phase peptide synthesis (SPPS). The stereochemistry at the 3rd and 4th carbon positions, (3S,4S), is critical for its biological activity.
The chemical structure of Fmoc-Sta(3S,4S)-OH is depicted below:
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | (3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-methylheptanoic acid | [1] |
| Synonyms | Fmoc-L-Statine, N-Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | |
| CAS Number | 158257-40-0 | [2] |
| Molecular Formula | C₂₃H₂₇NO₅ | [2] |
| Molecular Weight | 397.47 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 92-94 °C | |
| Solubility | Soluble in DMF and DCM | [3] |
Experimental Protocols
Synthesis of Fmoc-Sta(3S,4S)-OH
Materials:
-
(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (Statine)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise while stirring vigorously at room temperature.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Fmoc-Sta(3S,4S)-OH.
Incorporation of Fmoc-Sta(3S,4S)-OH in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Sta(3S,4S)-OH is a standard building block for the introduction of statine residues into peptides via Fmoc-based SPPS. Due to its sterically hindered nature, optimized coupling conditions may be required for efficient incorporation.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
Fmoc-Sta(3S,4S)-OH
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF
-
Dichloromethane (DCM)
General SPPS Cycle for Fmoc-Sta(3S,4S)-OH Coupling:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Sta(3S,4S)-OH:
-
Pre-activate a solution of Fmoc-Sta(3S,4S)-OH (3-5 equivalents), a coupling reagent such as HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF for several minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of Statine, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[4]
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and DIPEA in DMF can be performed.
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Biological Significance and Mechanism of Action
Statine and its derivatives are of significant interest in medicinal chemistry as they are key components of potent inhibitors of aspartyl proteases, such as pepsin, renin, and HIV protease.[5] The natural product pepstatin, which contains two statine residues, is a classic example of such an inhibitor.[6]
The inhibitory activity of statine arises from its unique structure, which mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by aspartyl proteases. The hydroxyl group at the 3-position of statine is crucial as it hydrogen bonds to the two catalytic aspartate residues in the active site of the enzyme, effectively blocking its activity.[5]
Visualizations
Caption: General workflow for the incorporation of Fmoc-Sta(3S,4S)-OH in SPPS.
Caption: Mechanism of aspartyl protease inhibition by a statine-containing peptide.
References
- 1. Fmoc-Sta 3S.4S -OH, Advanced ChemTech 1 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
